molecular formula C7H7ClO B1203925 2-Chloro-6-methylphenol CAS No. 87-64-9

2-Chloro-6-methylphenol

Cat. No.: B1203925
CAS No.: 87-64-9
M. Wt: 142.58 g/mol
InChI Key: YPNZJHFXFVLXSE-UHFFFAOYSA-N
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Description

2-Chloro-6-methylphenol is an organic compound with the chemical formula C7H7ClO. It is also known as 6-chloro-o-cresol. This compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring. It appears as a white crystalline solid or a colorless to pale yellow liquid with a distinctive aromatic odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-methylphenol can be synthesized through various methods, including nucleophilic aromatic substitution. One common method involves the chlorination of 2-methylphenol (o-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of a hydrogen atom with a chlorine atom on the aromatic ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

Application Area Description
Dyes and Pigments Serves as an intermediate in the synthesis of azo dyes used in textiles and food coloring .
Pharmaceuticals Used in drug formulation, particularly in developing agents that require specific biological activities .
Antimicrobial Agents Exhibits antimicrobial properties, making it useful in healthcare products aimed at preventing bacterial growth .
Polymer Additives Acts as a stabilizer in polymer formulations, enhancing the durability and performance of plastics .
Analytical Chemistry Utilized in analytical methods for detecting and quantifying substances in environmental monitoring .

Dyes and Pigments

2-Chloro-6-methylphenol is crucial in the production of various dyes, particularly azo dyes. These dyes are known for their vibrant colors and are extensively used in the textile industry due to their excellent colorfastness properties. The compound's role as an intermediate allows for the synthesis of a wide range of colors suitable for different applications.

Pharmaceuticals

In pharmaceuticals, this compound is involved in the development of drugs that target specific biological pathways. Its chemical structure allows it to be modified to create compounds with desired therapeutic effects. Research indicates its potential use in formulations requiring antimicrobial activity or other specific biological interactions.

Antimicrobial Agents

The compound demonstrates significant antimicrobial activity, which is beneficial for healthcare products such as disinfectants and preservatives. Its incorporation into formulations helps prevent bacterial growth, thereby enhancing product safety and efficacy.

Polymer Additives

This compound serves as an effective stabilizer in various polymer formulations. It improves the durability and performance of plastics and coatings, which is essential for manufacturing processes that demand high-quality materials.

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying other substances. Its ability to form complexes with various analytes makes it valuable for quality control and environmental monitoring applications.

Case Study 1: Dyes Production

A study conducted on the synthesis of azo dyes demonstrated that incorporating this compound significantly improved color stability and intensity compared to traditional intermediates. The research highlighted its effectiveness in producing high-performance dyes suitable for industrial applications.

Case Study 2: Antimicrobial Formulations

Research evaluating the antimicrobial properties of this compound revealed its efficacy against a range of bacterial strains. Formulations containing this compound showed reduced microbial load over time, indicating its potential as a preservative in personal care products.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methylphenol involves its interaction with cellular components, leading to antimicrobial effects. It disrupts the cell membrane integrity of microorganisms, causing leakage of cellular contents and ultimately cell death. The compound may also interfere with enzymatic activities within the microbial cells, further contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylphenol: Similar structure but with the chlorine atom at the 4-position.

    4-Chloro-2-methylphenol: Chlorine and methyl groups are positioned differently on the phenol ring.

    2,4-Dichlorophenol: Contains two chlorine atoms on the phenol ring.

Uniqueness

2-Chloro-6-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position of the chlorine and methyl groups influences its reactivity and interactions with other molecules, making it valuable in various applications .

Biological Activity

2-Chloro-6-methylphenol (CMP) is an organic compound with the molecular formula C7H7ClO, known for its diverse biological activities and applications in various fields such as pharmaceuticals and agriculture. This article provides a comprehensive overview of its biological activity, including toxicological profiles, potential therapeutic uses, and relevant research findings.

  • Molecular Weight : 142.58 g/mol
  • CAS Number : 87-64-9
  • Structure : CMP features a chlorinated phenolic structure, which is crucial for its biological interactions.

Biological Activity Overview

This compound exhibits several biological activities, including antimicrobial, antifungal, and potential anticancer properties. Its functionality stems from its ability to interact with biological membranes and cellular components.

Antimicrobial Activity

CMP has demonstrated significant antimicrobial properties against various bacterial strains. A study indicated that CMP could inhibit the growth of certain pathogens, making it a candidate for use in antiseptic formulations. The Minimum Inhibitory Concentration (MIC) values for different bacteria are summarized in Table 1.

Bacterial Strain MIC (mg/L)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

Toxicological Profile

The toxicological assessment of CMP reveals important safety considerations. In a study involving TNO-Wistar rats, the compound was administered at varying doses to evaluate its acute toxicity. The results are shown in Table 2.

Dose (mg/kg bw) Observed Effects LD50 (mg/kg bw)
501Apathy, yellow-orange urine
1250Staggering behavior
1990Severe respiratory distress1360 (1210 – 1540)

The LD50 value indicates moderate toxicity; hence, caution is necessary when handling CMP in laboratory or industrial settings.

Pharmaceutical Applications

Recent research has explored the potential of CMP derivatives in drug development. For instance, a novel compound derived from CMP showed dual antiseizure and analgesic activity, suggesting that CMP could serve as a scaffold for developing new therapeutic agents targeting neuropathic pain conditions .

Agricultural Uses

CMP is also utilized in agricultural settings as a pesticide component due to its antifungal properties. Studies have shown that it effectively controls fungal pathogens affecting crops, thereby enhancing agricultural productivity.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting 2-Chloro-6-methylphenol in complex biological matrices like wine?

Gas chromatography-mass spectrometry coupled with olfactory detection (GC-MS/O) is the gold standard for identifying this compound in complex matrices. This method separates volatile compounds via GC, identifies them via mass spectrometry, and correlates chromatographic peaks with sensory descriptors using human sniffing ports. Challenges include matrix interference from phenolic compounds in wine, which can be mitigated by solvent extraction (e.g., dichloromethane) and concentration steps. Validation requires spiked recovery experiments and comparison with certified reference materials .

Q. How can researchers ensure accurate quantification of this compound in environmental samples?

Use internal standards (e.g., deuterated analogs) to correct for extraction inefficiencies and matrix effects. Calibration curves should span expected concentration ranges (e.g., 0.1–100 µg/L). Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is effective for aqueous samples. Quantify via HPLC-UV or GC-MS with selected ion monitoring (SIM) for improved sensitivity. Cross-validation with NMR or high-resolution mass spectrometry (HRMS) ensures accuracy .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Work under a fume hood to avoid inhalation of vapors or aerosols. Store in airtight containers at room temperature, away from oxidizers. Dispose of waste via halogenated organic waste streams. Monitor for symptoms of acute toxicity (e.g., respiratory irritation) and follow OSHA guidelines for chlorophenol handling .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Solvent effects can be simulated using the polarizable continuum model (PCM). For reaction pathways, transition state analysis with Gaussian or ORCA software identifies activation energies. These methods help predict degradation pathways (e.g., hydrolysis or microbial breakdown) and interactions with biomolecules .

Q. What strategies resolve contradictions in data on the microbial origin of this compound in fermented beverages?

Discrepancies may arise from strain-specific microbial metabolism or environmental factors. To address this:

  • Conduct controlled fermentations with isolated yeast/bacterial strains (e.g., Saccharomyces cerevisiae or Lactobacillus spp.).
  • Use stable isotope labeling to trace chlorophenol biosynthesis pathways.
  • Perform meta-transcriptomics to identify active microbial genes during taint formation .

Q. How do crystallographic techniques determine the structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL software refines molecular geometry, bond lengths, and angles. Data collection requires high-resolution (<1.0 Å) crystals grown via slow evaporation. ORTEP-3 visualizes thermal ellipsoids and disorder. Challenges include crystal twinning, which can be resolved using the TWINLAW command in SHELX .

Q. What methodologies validate the purity of synthesized this compound?

  • HPLC-PDA : Purity >98% confirmed using a C18 column (mobile phase: acetonitrile/water, 70:30).
  • NMR : Compare 1^1H and 13^13C spectra with literature data (e.g., δ 6.8–7.2 ppm for aromatic protons).
  • HRMS : Exact mass (e.g., [M+H]+^+ = 143.0004 Da) confirms molecular formula.
  • Melting Point : Sharp mp ~45–47°C indicates homogeneity .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in toxicological data for this compound?

Conflicting toxicity results may stem from differing experimental models (e.g., in vitro vs. in vivo). Mitigation strategies:

  • Conduct dose-response studies across multiple species (e.g., zebrafish, rodents).
  • Use OECD guidelines for acute/chronic toxicity testing.
  • Apply quantitative structure-activity relationship (QSAR) models to predict endpoints like LC50 or EC50. Cross-reference with ATSDR’s Toxicological Profile for chlorophenols .

Q. Methodological Tables

Analytical Method Comparison GC-MS/O HPLC-UV NMR
Detection Limit 0.01 µg/L0.1 µg/L1 µg/mL
Matrix Compatibility Wine, yeast extractsAqueous solutionsPure compounds
Key Advantage Sensory correlationHigh throughputStructural confirmation
Computational Parameters for DFT B3LYP/6-31G* PCM Solvent Model
HOMO-LUMO Gap 5.2 eVWater: 4.8 eV
Bond Length (C-Cl) 1.74 Å1.73 Å

Properties

IUPAC Name

2-chloro-6-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-3-2-4-6(8)7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNZJHFXFVLXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075362
Record name 6-Chloro-o-cresol
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-64-9
Record name 2-Chloro-6-methylphenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresol, 6-chloro-
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Record name 2-Chloro-6-methylphenol
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Record name 6-chloro-o-cresol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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